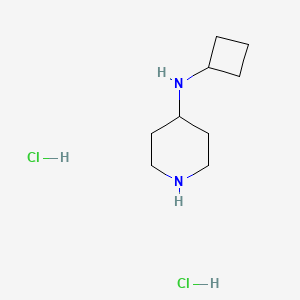
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic molecule with potential applications in various fields. Its unique structure, featuring a fluorophenyl, tetrazole, piperazine, and phenylbutanone moieties, makes it a subject of interest for chemists and biochemists alike.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps:
Synthesis of 1-(3-fluorophenyl)-1H-tetrazole: This can be achieved through cycloaddition reactions involving azides and nitriles.
Formation of 1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl chloride: Using chloromethylation reactions under controlled conditions.
Coupling with piperazine: Reacting the formed intermediate with piperazine to obtain the piperazine-1-yl derivative.
Addition to 2-phenylbutan-1-one: Final step involves a coupling reaction with 2-phenylbutan-1-one under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial-scale production can leverage similar synthetic routes but with optimized reaction conditions, catalysts, and continuous flow systems to ensure high yield and purity. Advanced purification methods such as crystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Converts it into oxo derivatives.
Reduction: Leads to the formation of reduced forms, possibly affecting the ketone group.
Substitution: Particularly in the fluorophenyl moiety, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Substitution: Conditions vary, often involving halogenation agents for the fluorophenyl group.
Major Products
Oxidation: Formation of ketone and carboxylic acid derivatives.
Reduction: Generation of alcohol derivatives.
Substitution: Produces halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is used as an intermediate in organic synthesis, particularly in the development of new materials and complex molecules.
Biology
In biological research, this compound is of interest due to its potential binding affinity with various biological targets, aiding in the study of receptor-ligand interactions.
Medicine
Medicinally, derivatives of this compound are explored for potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer agents due to their unique structural attributes.
Industry
In industry, its stability and reactivity make it a candidate for the development of new chemical entities for various applications, including pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The fluorophenyl and tetrazole groups facilitate binding to target sites, influencing biological pathways. Its piperazine moiety enhances solubility and bioavailability, making it an effective agent in biochemical studies.
類似化合物との比較
Similar compounds include:
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one: Lacks the fluorine atom, leading to different binding affinities.
1-(4-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one: Chlorine instead of fluorine, affecting its reactivity and biological interactions.
1-(4-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one: Bromine substituent introduces different steric and electronic effects.
Uniqueness
The presence of a fluorine atom in the 3-fluorophenyl group imparts unique properties to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one, including altered electronegativity and binding interactions, setting it apart from its analogs.
This deep dive into this compound showcases its potential and applications in various scientific fields.
特性
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O/c1-2-20(17-7-4-3-5-8-17)22(30)28-13-11-27(12-14-28)16-21-24-25-26-29(21)19-10-6-9-18(23)15-19/h3-10,15,20H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAQFKXUEILCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2719419.png)

![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2719421.png)
![[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl] 3-cyanothiomorpholine-4-carboxylate](/img/structure/B2719422.png)



![6-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2719427.png)
![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2719428.png)
![N-[(1,4-dioxan-2-yl)methyl]-1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2719431.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide](/img/structure/B2719432.png)

![5-[[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2719440.png)

